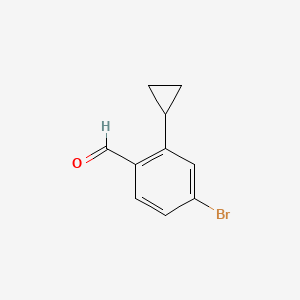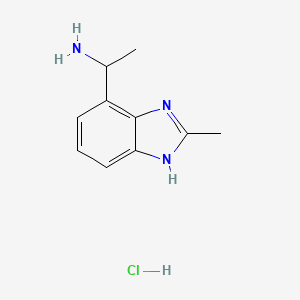
tert-butyl 2-bromo-4-fluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-bromo-4-fluorobutanoate (TBFB) is an organic compound that is widely used in the synthesis of other compounds and in various scientific experiments. It has been used for decades in laboratories as a reagent and has a variety of applications. TBFB is an important compound for the synthesis of other compounds, as well as for the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Tert-butyl 2-bromo-4-fluorobutanoate has been used in a variety of scientific experiments and studies. It has been used in the synthesis of other compounds, such as drugs, and in the study of biochemical and physiological effects. tert-butyl 2-bromo-4-fluorobutanoate has also been used in the study of enzyme inhibition and in the development of new drugs. Additionally, tert-butyl 2-bromo-4-fluorobutanoate has been used in the study of cell signaling pathways and in the study of the structure and function of proteins.
Mecanismo De Acción
Tert-butyl 2-bromo-4-fluorobutanoate is an organic compound that acts as a reagent in the synthesis of other compounds. It is also used as a catalyst in biochemical and physiological studies. tert-butyl 2-bromo-4-fluorobutanoate acts by binding to specific molecules and catalyzing their reactions. This binding allows for the formation of new compounds or the alteration of existing compounds.
Biochemical and Physiological Effects
tert-butyl 2-bromo-4-fluorobutanoate has been used in the study of biochemical and physiological effects. It has been shown to have a variety of effects on the body, such as the inhibition of enzymes and the regulation of cell signaling pathways. tert-butyl 2-bromo-4-fluorobutanoate has also been shown to have an effect on the structure and function of proteins. Additionally, tert-butyl 2-bromo-4-fluorobutanoate has been used in the study of drug metabolism and in the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 2-bromo-4-fluorobutanoate has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. Additionally, tert-butyl 2-bromo-4-fluorobutanoate is stable and can be stored for long periods of time. It is also a non-toxic compound and can be used in a variety of experiments. However, tert-butyl 2-bromo-4-fluorobutanoate has some limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, tert-butyl 2-bromo-4-fluorobutanoate can be degraded by light, which can limit its use in certain experiments.
Direcciones Futuras
Tert-butyl 2-bromo-4-fluorobutanoate has a variety of potential future applications. It can be used in the development of new drugs and in the study of enzyme inhibition. Additionally, tert-butyl 2-bromo-4-fluorobutanoate can be used in the study of cell signaling pathways and in the study of protein structure and function. tert-butyl 2-bromo-4-fluorobutanoate can also be used in the study of drug metabolism and in the development of new drugs. Finally, tert-butyl 2-bromo-4-fluorobutanoate can be used in the study of biochemical and physiological effects, such as the regulation of cell signaling pathways.
Métodos De Síntesis
Tert-butyl 2-bromo-4-fluorobutanoate is synthesized through a reaction between tert-butyl bromide and 2-fluorobutanoic acid. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in a series of steps, resulting in the formation of the desired product.
Propiedades
IUPAC Name |
tert-butyl 2-bromo-4-fluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrFO2/c1-8(2,3)12-7(11)6(9)4-5-10/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAYLNYRWPJLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCF)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-bromo-4-fluorobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)
![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)
![4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604932.png)
![2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6604937.png)
![2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6604940.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604946.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)

![2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604975.png)
![3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers](/img/structure/B6604983.png)

